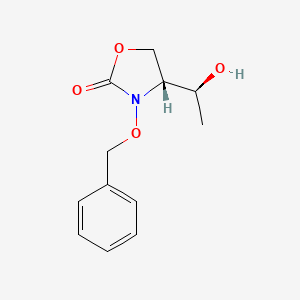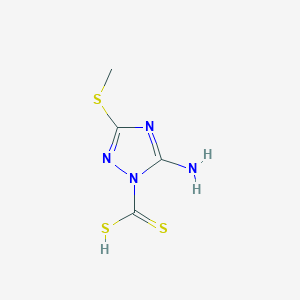
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid: is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including an amino group, a methylsulfanyl group, and a carbodithioic acid moiety, makes it a versatile molecule for chemical transformations and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with methylthiol and carbon disulfide in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality material suitable for various applications.
化学反应分析
Types of Reactions: 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbodithioic acid moiety can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry: In chemistry, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical assays and cellular studies.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. The carbodithioic acid moiety may act as a chelating agent, binding to metal ions and affecting enzymatic activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
5-Amino-1,2,4-triazole: A simpler analog without the methylsulfanyl and carbodithioic acid groups.
3-Methylsulfanyl-1,2,4-triazole: Lacks the amino and carbodithioic acid groups.
1,2,4-Triazole-3-thiol: Contains a thiol group instead of the carbodithioic acid moiety.
Uniqueness: The uniqueness of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
828245-73-4 |
|---|---|
分子式 |
C4H6N4S3 |
分子量 |
206.3 g/mol |
IUPAC 名称 |
5-amino-3-methylsulfanyl-1,2,4-triazole-1-carbodithioic acid |
InChI |
InChI=1S/C4H6N4S3/c1-11-3-6-2(5)8(7-3)4(9)10/h1H3,(H,9,10)(H2,5,6,7) |
InChI 键 |
OHNZWUIOORVFGC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN(C(=N1)N)C(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


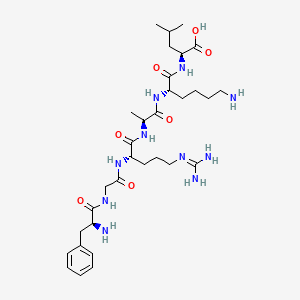
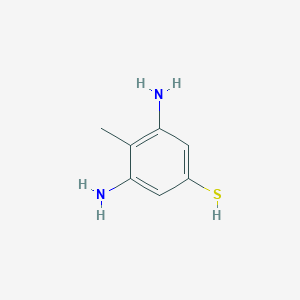
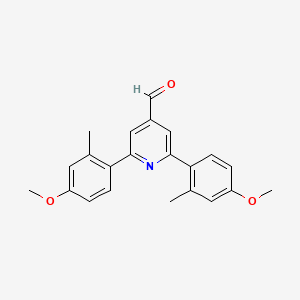
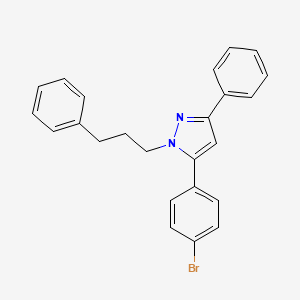
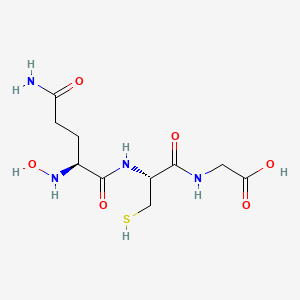
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
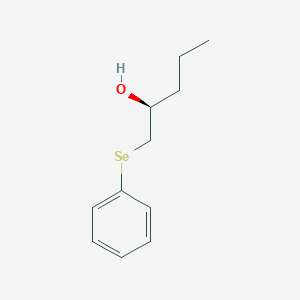
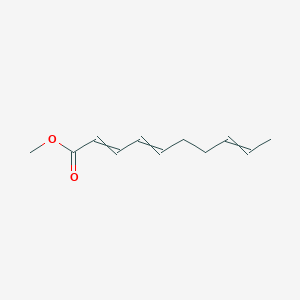
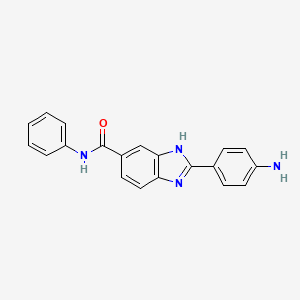
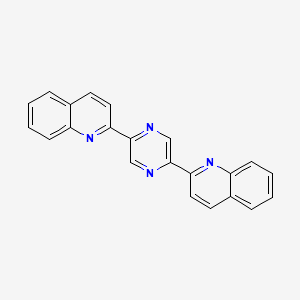
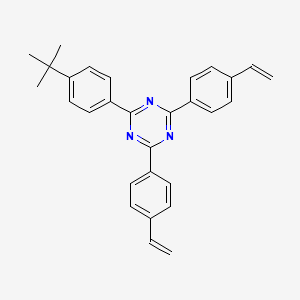
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
